molecular formula C15H18N2O6S B1387272 1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid CAS No. 1216182-44-3

1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid

Cat. No.: B1387272
CAS No.: 1216182-44-3
M. Wt: 354.4 g/mol
InChI Key: KGEXXCRLFSLOSR-UHFFFAOYSA-N
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Description

1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H18N2O6S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the fibrinogen receptor . This receptor plays a crucial role in platelet aggregation, a key process in blood clotting. By interacting with this receptor, the compound can influence blood coagulation and potentially serve as an anticoagulant.

Mode of Action

The compound interacts with its target through a specific conformational state. The proline peptide bond in the compound was shown by 2D proton NMR studies to exist exclusively in the trans conformation . This specific conformation allows the compound to bind effectively to the fibrinogen receptor and exert its effects.

Biochemical Pathways

Upon binding to the fibrinogen receptor, the compound can disrupt the normal function of the receptor, thereby inhibiting platelet aggregation . This can affect the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting a key step in this pathway, the compound can prevent clot formation and serve as an anticoagulant.

Pharmacokinetics

The compound’s effectiveness at certain concentrations suggests it has sufficient bioavailability .

Result of Action

The primary result of the compound’s action is the inhibition of platelet aggregation, which can prevent the formation of blood clots . This could potentially be beneficial in conditions where there is a risk of abnormal clot formation, such as in certain cardiovascular diseases.

Biochemical Analysis

Biochemical Properties

1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with fibrinogen receptors, acting as an antagonist . The interaction with fibrinogen receptors suggests that this compound may influence blood clotting mechanisms and other related biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with fibrinogen receptors can alter cell signaling pathways involved in platelet aggregation and blood clotting . Additionally, changes in gene expression related to these pathways may occur, further influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to bind to fibrinogen receptors and act as an antagonist suggests it may inhibit or activate certain enzymes involved in blood clotting . These binding interactions can lead to changes in gene expression, further influencing the biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function . For example, prolonged exposure to the compound may lead to changes in cellular metabolism and gene expression, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting platelet aggregation and reducing blood clotting . At higher doses, toxic or adverse effects may occur, including potential damage to cellular structures and disruption of normal cellular functions.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that regulate blood clotting and other related biochemical processes . These interactions can affect metabolic flux and metabolite levels, further influencing the compound’s overall impact on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

1-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6S/c1-9-14(18)16-12-7-11(4-5-13(12)23-9)24(21,22)17-6-2-3-10(8-17)15(19)20/h4-5,7,9-10H,2-3,6,8H2,1H3,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEXXCRLFSLOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)N3CCCC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid
Reactant of Route 3
1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid
Reactant of Route 4
1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid
Reactant of Route 5
1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid
Reactant of Route 6
1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.